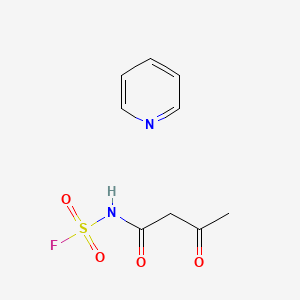
(3-Oxobutanoyl)sulfamyl fluoride--pyridine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfamyl fluoride group attached to a 3-oxobutanoyl moiety, with pyridine acting as a stabilizing agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) typically involves the reaction of 3-oxobutanoyl chloride with sulfamyl fluoride in the presence of pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction times, and ensuring the purity of the starting materials. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfamyl fluoride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl fluoride derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfamyl fluoride compounds.
Wissenschaftliche Forschungsanwendungen
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfamyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) involves the interaction of its reactive groups with specific molecular targets. The sulfamyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Oxobutanoyl)sulfamyl chloride
- (3-Oxobutanoyl)sulfamyl bromide
- (3-Oxobutanoyl)sulfamyl iodide
Uniqueness
(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The use of pyridine as a stabilizing agent further enhances its properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
59924-74-2 |
|---|---|
Molekularformel |
C9H11FN2O4S |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
N-(3-oxobutanoyl)sulfamoyl fluoride;pyridine |
InChI |
InChI=1S/C5H5N.C4H6FNO4S/c1-2-4-6-5-3-1;1-3(7)2-4(8)6-11(5,9)10/h1-5H;2H2,1H3,(H,6,8) |
InChI-Schlüssel |
JBQRXVMPCSIBKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NS(=O)(=O)F.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















